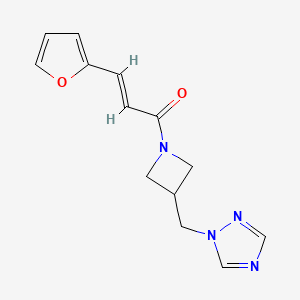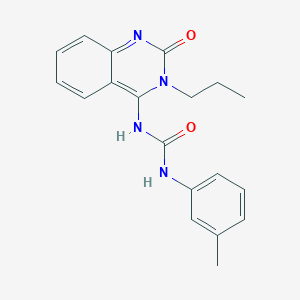
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). It is a potent and selective inhibitor of FGFR1, FGFR3, and FGFR4, and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea works by binding to the ATP-binding site of FGFR1, FGFR3, and FGFR4, thereby inhibiting their kinase activity. This leads to the inhibition of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease models, it has been shown to improve cardiac function and reduce myocardial infarction size. In neurological disorder models, it has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea has several advantages for lab experiments, including its high potency and selectivity for FGFR1, FGFR3, and FGFR4. However, it also has some limitations, such as its moderate solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea, including the development of more potent and selective FGFR inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action in various disease models. Additionally, (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea could be used in combination with other therapies to enhance their effectiveness and reduce potential side effects.
Synthesis Methods
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the formation of a quinazolinone intermediate, which is then reacted with m-tolyl isocyanate to form the final product. The overall yield of the synthesis is moderate, but the purity of the final product can be improved by using various purification techniques.
Scientific Research Applications
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to have anti-angiogenic effects.
properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-11-23-17(15-9-4-5-10-16(15)21-19(23)25)22-18(24)20-14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBFPIQPKFEZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/no-structure.png)
![7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2786178.png)
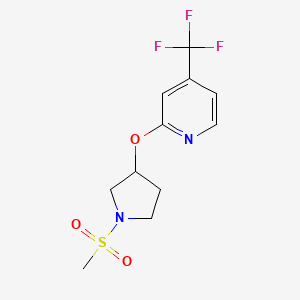
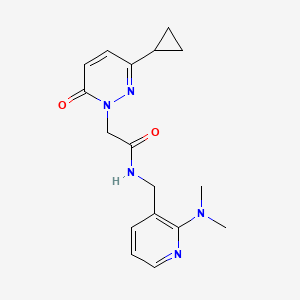
![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)
![Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B2786189.png)
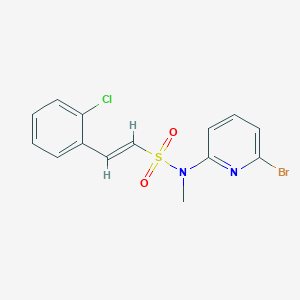
![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid](/img/structure/B2786191.png)
![N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2786192.png)
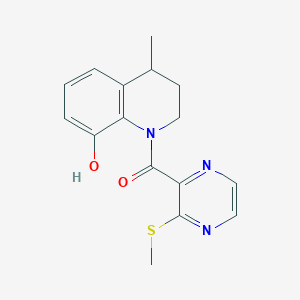
methanone](/img/structure/B2786196.png)

